molecular formula C10H10O2 B12659354 2H-1-Benzopyran, 7-methoxy- CAS No. 18385-89-2

2H-1-Benzopyran, 7-methoxy-

Cat. No.: B12659354
CAS No.: 18385-89-2
M. Wt: 162.18 g/mol
InChI Key: NHUONBBIWOAKHC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran, 7-methoxy- can be achieved through several methods. One common approach involves the condensation of 2,4-dihydroxybenzaldehyde with various substituted phenyl acetic acids in the presence of triethylamine and acetic anhydride. This reaction is followed by hydrolysis with sodium hydroxide to yield the desired product . Another method involves a biocatalytic domino reaction using alkaline protease from Bacillus licheniformis, which catalyzes the Knoevenagel/intramolecular transesterification reaction .

Industrial Production Methods

Industrial production of 2H-1-Benzopyran, 7-methoxy- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. The biocatalytic approach is particularly attractive due to its green chemistry principles and potential for high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran, 7-methoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzopyran ring .

Scientific Research Applications

2H-1-Benzopyran, 7-methoxy- has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran, 7-methoxy- is unique due to its methoxy group at the 7-position, which imparts distinct chemical and biological properties. This modification enhances its antioxidant activity and makes it a valuable compound for various applications .

Properties

CAS No.

18385-89-2

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

7-methoxy-2H-chromene

InChI

InChI=1S/C10H10O2/c1-11-9-5-4-8-3-2-6-12-10(8)7-9/h2-5,7H,6H2,1H3

InChI Key

NHUONBBIWOAKHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CCO2)C=C1

Origin of Product

United States

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